2,3-dimethoxy-N-(1-phenylethyl)benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12(13-8-5-4-6-9-13)18-17(19)14-10-7-11-15(20-2)16(14)21-3/h4-12H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUOJBJFJVHYKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(1-phenylethyl)benzamide typically starts from 2,3-dimethoxybenzoic acid. The acid is reacted with an amine derivative, such as 1-phenylethylamine, under specific conditions to form the desired benzamide compound. The reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-(1-phenylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
2,3-dimethoxy-N-(1-phenylethyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antibacterial activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The antibacterial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Antipsychotic Research
- (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide :
| Property | Target Compound | (S)-5-Bromo Analogue |
|---|---|---|
| D2 Receptor IC50 (nM) | Not reported | 0.8 ± 0.2 |
| LogP (Lipophilicity) | ~3.2 | 2.8 |
| Antipsychotic Efficacy | Moderate | High |
- Mechanistic Insight : The pyrrolidine ring facilitates stronger hydrogen bonding with receptor residues, while bromine enhances halogen-π interactions .
Chiral Separation Analogues
- 3,5-Dinitro-N-(1-Phenylethyl)Benzamide :
- Chromatographic Performance :
- Resolution (Rs) = 1.89 using chiral MOF-packed columns, compared to 1.2–1.5 for simpler benzamides .
- Higher enantioselectivity due to nitro groups enhancing π-π interactions with stationary phases.
Crystallographic and Supramolecular Analogues
- 2,3-Dimethoxy-N-(4-Methylphenyl)Benzamide (UYALEN) :
| Compound | Dihedral Angle (Benzamide vs. Aryl) |
|---|---|
| Target Compound | ~60° (naphthalene vs. benzamide) |
| UYALEN | 15.2° (planar alignment) |
- Functional Impact : The phenylethyl group in the target compound disrupts planarity, reducing crystallinity but enhancing solubility .
Antimicrobial and Anticancer Analogues
- N-Substituted Phenyl Benzimidazole-Benzamide Hybrids :
- Activity Data :
- MIC against E. coli: 8 µg/mL (hybrids) vs. >64 µg/mL (target compound).
- IC50 (HepG2 cells): 12 µM (hybrids) vs. >50 µM (target compound).
Radiolabeled Analogues in Neuroimaging
- [18F]Fallypride and [11C]Raclopride :
- Binding Affinity :
| Compound | D2/D3 Receptor KD (nM) |
|---|---|
| Target Compound | Not studied |
| [18F]Fallypride | 0.02 |
| [11C]Raclopride | 1.1 |
- Key Feature : Fluorine/chlorine substituents in these analogues improve blood-brain barrier penetration and receptor specificity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2,3-dimethoxy-N-(1-phenylethyl)benzamide, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via nucleophilic acyl substitution between 2,3-dimethoxybenzoyl chloride and 1-phenylethylamine in a basic medium (e.g., using NaHCO₃ or Et₃N). Key parameters include solvent choice (e.g., THF or DCM), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions like hydrolysis of the acyl chloride. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the pure amide product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern of the benzamide core and verifying the presence of methoxy groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive structural confirmation, including dihedral angles and hydrogen-bonding networks .
Q. What safety protocols should be followed when handling this compound, given limited toxicity data?
- Answer : Due to insufficient acute/chronic toxicity data (as seen in analogous benzamides), assume occupational exposure limits for similar amides (e.g., <1 mg/m³). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. In case of exposure, rinse skin/eyes with water and seek medical evaluation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent vehicles like DMSO concentration). Standardize protocols using validated models (e.g., NIH/3T3 fibroblasts for cytotoxicity) and include positive controls (e.g., doxorubicin for anticancer activity). Cross-validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric viability tests) .
Q. What strategies optimize regioselectivity in derivatizing the benzamide scaffold for structure-activity relationship (SAR) studies?
- Answer : Introduce protecting groups (e.g., tert-butoxycarbonyl for amine protection) before functionalizing the aromatic ring. Use directed ortho-metalation (DoM) with strong bases (e.g., LDA) to install substituents at specific positions. Monitor reaction progress via TLC and adjust catalysts (e.g., Pd/C for hydrogenation) to minimize over-reduction .
Q. How do electronic effects of substituents (e.g., methoxy vs. nitro groups) influence the compound’s supramolecular interactions?
- Answer : Electron-donating groups (e.g., methoxy) enhance π-π stacking and hydrogen-bond acceptor capacity, as observed in crystal structures of related benzamides. Computational modeling (DFT or molecular docking) can predict interactions with biological targets (e.g., enzymes) or self-assembly behavior in solid-state studies .
Methodological Considerations
Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
- Answer : Use SwissADME or ADMETlab to estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 metabolism. Molecular dynamics simulations (GROMACS) can model membrane permeability, while docking software (AutoDock Vina) predicts binding affinities to targets like COX-2 or serotonin receptors .
Q. How should researchers design experiments to assess environmental persistence of this benzamide derivative?
- Answer : Conduct OECD 301 biodegradation tests (aqueous aerobic conditions) and measure half-life in soil/water systems via LC-MS. Evaluate photodegradation under UV light (λ = 254 nm) and analyze metabolites using QTOF-MS. Compare results with structurally similar compounds to infer degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
